REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][NH:6][C:7](=[O:10])[CH2:8]Cl.[I-:17].[Na+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][NH:6][C:7](=[O:10])[CH2:8][I:17] |f:1.2|
|
Name
|
|
Quantity
|
2.2074 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC(CCl)=O)C=CC(=C1)OC
|
Name
|
|
Quantity
|
4.121 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC(CI)=O)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 132.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |